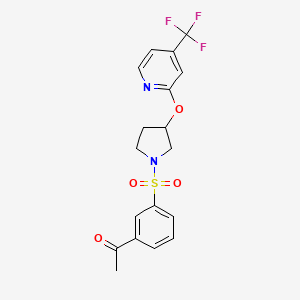

1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a trifluoromethyl group attached to a pyridine ring, and a sulfonyl group attached to a phenyl ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用

Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives find significant use in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, exemplifies this application. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. These compounds protect crops from pests, and their biological activities stem from the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Anticancer Drug Discovery

The trifluoromethyl group has been explored in the context of anticancer drug development. While not directly related to the compound , o-amino-arylurea derivatives containing a trifluoromethyl group have been synthesized and evaluated for their kinase inhibitory activity .

Drug Design and Optimization

The pyrrolidine moiety within the compound structure plays a crucial role in drug discovery. Researchers study binding conformations and optimize molecules based on their interactions with specific targets. For instance, sulfonamide derivatives containing pyrrolidine scaffolds have been investigated for their potency against RORγt, a validated target for anticancer drugs .

Antimicrobial Potential

Among the various derivatives, certain compounds containing the trifluoromethylpyridine motif exhibit good antimicrobial potential. Specifically, compounds 1a and 1b have demonstrated efficacy .

Antiviral Candidates

The synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives (compounds 6–9) has yielded outstanding antiviral candidates. These structures were verified using spectral data and elemental analyses .

Functional Materials

While not explicitly mentioned in the literature, the unique combination of the trifluoromethyl group and the pyridine moiety suggests potential applications in functional materials. Further research may uncover novel uses for this compound.

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry to obtain biologically active compounds . These compounds often target proteins involved in various human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

For instance, some compounds with a pyrrolidine ring have shown activity against the RORγt receptor and the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

For instance, some compounds with a pyrrolidine ring have shown excellent potency towards certain receptors but also undesirable activity against others .

Action Environment

The spatial configuration of the carbon atoms connected to the pyrrolidine ring can play an important role in the biological activity of the compound . When the carbon atom is in the S configuration, the biological activity of the compound can be enhanced .

特性

IUPAC Name |

1-[3-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4S/c1-12(24)13-3-2-4-16(9-13)28(25,26)23-8-6-15(11-23)27-17-10-14(5-7-22-17)18(19,20)21/h2-5,7,9-10,15H,6,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKMKRGAQUDQTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)

![[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B2420856.png)

![methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2420860.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid](/img/structure/B2420862.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide;hydrochloride](/img/structure/B2420865.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2420866.png)

![Ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2420869.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2420870.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2420872.png)

![4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B2420873.png)